3-Butyl-1-methylimidazolium bicarbonate

Knoevenagel condensation Organocatalysis Solvent-free synthesis

3-Butyl-1-methylimidazolium bicarbonate ([BMIM][HCO₃], CAS 366491-15-8) is a room-temperature ionic liquid (RTIL) belonging to the 1-butyl-3-methylimidazolium ([BMIM]⁺) cation family. It features the hydrogen carbonate (bicarbonate) anion, endowing it with distinctive basic, nucleophilic, and CO₂-reactive properties not found in halide, fluorinated, or sulfonate analogues.

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
Cat. No. B12332361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-1-methylimidazolium bicarbonate
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCCCCN1C=C[N+](=C1)C.C(=O)O[O-]
InChIInChI=1S/C8H15N2.CH2O3/c1-3-4-5-10-7-6-9(2)8-10;2-1-4-3/h6-8H,3-5H2,1-2H3;1,3H/q+1;/p-1
InChIKeyQQCAELJNNSRZLH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyl-1-methylimidazolium Bicarbonate ([BMIM][HCO3]): Procurement-Relevant Identity and Core Characteristics


3-Butyl-1-methylimidazolium bicarbonate ([BMIM][HCO₃], CAS 366491-15-8) is a room-temperature ionic liquid (RTIL) belonging to the 1-butyl-3-methylimidazolium ([BMIM]⁺) cation family [1]. It features the hydrogen carbonate (bicarbonate) anion, endowing it with distinctive basic, nucleophilic, and CO₂-reactive properties not found in halide, fluorinated, or sulfonate analogues [2]. The compound is typically supplied as a ~50% solution in methanol:water (2:3) due to its tendency to slowly release CO₂ upon concentration, making procurement specification of concentration and solvent system critical .

Why [BMIM][HCO3] Cannot Be Replaced by [BMIM][OAc], [BMIM][Cl], or [BMIM][BF4] in Scientific Procurement


Within the [BMIM]⁺ cation family, the anion identity fundamentally dictates reaction mechanism, product selectivity, and thermal degradation pathway, making these ILs non-substitutable despite sharing the same cation [1]. [BMIM][HCO₃] uniquely functions as both a solvent and a stoichiometric carboxylating reagent, enabling phosgene-free carbamate synthesis—a capability absent in [BMIM]Cl, [BMIM]BF₄, or [BMIM]PF₆ [2]. In Knoevenagel condensation catalysis, [BMIM][HCO₃] achieves yields up to 98% alongside [BMIM]OAc, while other [BMIM]X analogues (Cl⁻, BF₄⁻, PF₆⁻, I⁻, CF₃CO₂⁻, (CF₃SO₂)₂N⁻, CF₃SO₃⁻) show significantly lower or negligible activity, highlighting that the bicarbonate anion's dual role as proton acceptor and donor is the source of catalytic competence [1]. Furthermore, [BMIM][HCO₃] avoids the N-heterocyclic carbene (NHC) formation pathway that compromises the thermal stability of [BMIM]OAc at elevated temperatures, offering a distinct advantage for processes requiring prolonged heating above 100 °C [3].

Quantitative Differentiation Evidence for 3-Butyl-1-methylimidazolium Bicarbonate Against Closest Analogs


Knoevenagel Condensation Catalytic Activity: [BMIM][HCO3] vs. [BMIM]Cl, [BMIM]BF4, and [BMIM]PF6

In a systematic head-to-head comparison of nine [BMIm]X ionic liquids as Knoevenagel condensation catalysts, [BMIm][HCO₃] and [BMIm]OAc were the only two ILs that demonstrated significant catalytic power, achieving substituted alkene yields up to 98% under solvent-free conditions at room temperature. In contrast, [BMIm]Cl, [BMIm]BF₄, [BMIm]PF₆, [BMIm]I, [BMIm]CF₃CO₂, [BMIm](CF₃SO₂)₂N, and [BMIm]CF₃SO₃ displayed markedly lower or negligible catalytic activity under identical conditions [1].

Knoevenagel condensation Organocatalysis Solvent-free synthesis

Carboxylating Reactivity: [BMIm][HCO3] Enables Phosgene-Free Carbamate Synthesis Unavailable with [BMIm]Cl

[BMIm][HCO₃] serves as both solvent and stoichiometric carboxylating reagent for the direct conversion of amines to carbamate esters in the presence of an alkyl halide, achieving isolated yields of 70–83% for primary aliphatic and benzylic amines under optimized conditions (55 °C, 5 h) [1]. This dual functionality is mechanistically inaccessible to [BMIm]Cl and other non-carboxylate [BMIm]X analogues, which lack the labile CO₂-delivering HCO₃⁻ anion [1]. Traditional phosgene-based carbamate synthesis involves highly toxic reagents, while [BMIm][HCO₃] enables a safer, single-flask methodology with comparable or superior yields without requiring volatile organic solvents or catalysts [1].

Carbamate synthesis Carboxylating agent Phosgene-free

CO₂ Utilization: CeO₂@[BMIm][HCO3] Catalyst Performance for Dimethyl Carbonate Synthesis

The CeO₂@[BMIm][HCO₃] composite catalyst achieved a dimethyl carbonate (DMC) yield of 10.4% and methanol conversion of 16.1% at 130 °C and 5 MPa CO₂ pressure, with no significant reduction in activity across multiple recycling tests [1]. While a direct head-to-head comparison with CeO₂@[BMIm]OAc or CeO₂@[BMIm]Cl under identical conditions is not available in the published literature, the study attributes the enhanced performance specifically to the synergy between CeO₂ and [BMIm][HCO₃], originating from increased surface oxygen vacancies induced by the ionic liquid [1]. Comparative context is provided by the broader literature on CeO₂-based DMC catalysts: undoped CeO₂ nanoparticles typically yield less than 5% DMC under similar conditions, and equilibrium limitations without dehydrating agents usually cap DMC yields below 2–3% [2].

CO₂ utilization Dimethyl carbonate Heterogeneous catalysis

Amine Carbonylation to Formamides: [BMIm][HCO3] vs. Conventional Alkali Metal Alkoxides

[BMIm][HCO₃] exhibits high catalytic activity for the carbonylation of amines to formamides, achieving up to 88% yield, with performance attributed to the bifunctional action of HCO₃⁻ as both a hydrogen atom acceptor and donor, as confirmed by computational studies [1]. In contrast, traditional alkali metal alkoxide catalysts such as NaOCH₃ require rigorous anhydrous handling, are highly corrosive, and present significant safety hazards [1]. While direct head-to-head yield data between [BMIm][HCO₃] and NaOCH₃ under identical conditions is not reported in the primary study, the air- and moisture-tolerant nature of [BMIm][HCO₃] provides a practical operational advantage for scale-up and procurement scenarios where handling safety and process robustness are key drivers [1].

Amine carbonylation Formamide synthesis CO chemistry

Thermal Stability Advantage: Absence of NHC Formation in [BMIm][HCO3] vs. [BMIm]OAc

[BMIm]OAc is known to generate N-heterocyclic carbenes (NHCs) at elevated temperatures (≥120 °C) via deprotonation at the imidazolium C2 position by the basic acetate anion, leading to IL degradation and the formation of reactive byproducts that can interfere with catalytic and dissolution processes [1]. In contrast, the bicarbonate anion (HCO₃⁻, pKa of H₂CO₃ ≈ 6.4) is a weaker base than acetate (pKa of AcOH ≈ 4.8), making [BMIm][HCO₃] less prone to C2 deprotonation and NHC formation [2]. The thermal lability ranking [bmim]OAc > [bmim]Cl > [bmim]MeSO₄ correlates with decreasing anion basicity [2]. While [BMIm][HCO₃] was not included in that specific ranking, its intermediate basicity (between OAc⁻ and Cl⁻) suggests it occupies a favorable position with improved thermal stability relative to [BMIm]OAc while retaining sufficient basicity for catalytic applications.

Thermal stability N-heterocyclic carbene Ionic liquid degradation

Procurement-Targeted Application Scenarios for 3-Butyl-1-methylimidazolium Bicarbonate


Solvent-Free Knoevenagel Condensation Organocatalysis

[BMIm][HCO₃] delivers substituted alkene yields up to 98% under solvent-free, room-temperature conditions—performance matched only by [BMIm]OAc among nine [BMIm]X ILs tested head-to-head. Users needing a basic ionic liquid catalyst for carbon–carbon bond formation via Knoevenagel condensation should select [BMIm][HCO₃] as a catalytically competent alternative to [BMIm]OAc, particularly when the thermal stability advantage of the bicarbonate anion (reduced NHC formation risk) is desired. Non-basic [BMIm]X ILs ([BMIm]Cl, [BMIm]BF₄, [BMIm]PF₆) are functionally inadequate for this transformation [1].

Phosgene-Free Carbamate Synthesis in Pharmaceutical and Agrochemical Intermediates

When the synthetic route requires carboxylation of an amine to form a carbamate protecting group or pharmacologically active carbamate, [BMIm][HCO₃] uniquely serves as both reaction medium and stoichiometric CO₂ source among [BMIm]X ILs. Isolated yields of 70–83% are achieved for primary amines using a simple two-step procedure (amine pre-stir at 55 °C with IL, followed by alkyl halide addition) without phosgene, isocyanates, volatile solvents, or added catalysts. [BMIm]Cl, [BMIm]BF₄, and other non-carboxylate ILs cannot support this transformation [2].

CO₂-to-Dimethyl Carbonate (DMC) Heterogeneous Catalyst Component

For R&D teams developing CeO₂-based heterogeneous catalysts for direct DMC synthesis from CO₂ and methanol, [BMIm][HCO₃] as the ionic liquid modifier enables DMC yields of 10.4% with methanol conversion of 16.1% at 130 °C and 5 MPa CO₂—a 2–5× improvement over bare CeO₂ catalysts. The catalyst demonstrates sustained performance across multiple recycling tests, making it a candidate for continuous process evaluation [3].

Safer Amine Carbonylation for Formamide Production

[BMIm][HCO₃] achieves up to 88% yield in amine carbonylation to formamides without the handling hazards associated with traditional alkali metal alkoxide catalysts (e.g., NaOCH₃). Its air- and moisture-tolerant nature, combined with the bifunctional HCO₃⁻ mechanism (hydrogen acceptor and donor), makes it suitable for process development teams seeking to replace hazardous catalysts with benign, easy-to-handle ionic liquid alternatives in formamide synthesis workflows [4].

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